molecular formula C19H39ClSi B12353274 Ctadecylmethylchlorosilane

Ctadecylmethylchlorosilane

Cat. No.: B12353274
M. Wt: 331.0 g/mol
InChI Key: SLKWOCJQTISFNS-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C19H39ClSi

Molecular Weight

331.0 g/mol

InChI

InChI=1S/C19H39ClSi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20/h2-19H2,1H3

InChI Key

SLKWOCJQTISFNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si]CCl

Origin of Product

United States

Preparation Methods

Ctadecylmethylchlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of chloromethylsilane with a long-chain alkyl halide under anhydrous conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Ctadecylmethylchlorosilane undergoes various types of chemical reactions, including:

    Hydrolysis: When exposed to water, it hydrolyzes to form silanols and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.

    Reduction: Can be reduced by alkali metals to form polysilanes.

    Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.

Common reagents used in these reactions include water, alcohols, alkali metals, and nucleophiles. The major products formed from these reactions are silanols, alkoxysilanes, polysilanes, and substituted silanes .

Scientific Research Applications

Ctadecylmethylchlorosilane has a wide range of applications in scientific research, including:

    Surface Modification: Used to modify the surface properties of materials, such as increasing hydrophobicity or enhancing adhesion.

    Nanoparticle Synthesis: Employed in the synthesis of nanoparticles for targeted drug delivery and imaging applications.

    Polymer Chemistry: Acts as a cross-linking agent in the production of silicone-based polymers and resins.

    Biomedical Applications: Utilized in the development of biocompatible coatings and materials for medical devices

Mechanism of Action

The mechanism of action of Ctadecylmethylchlorosilane involves its ability to form stable bonds with various substrates through the formation of siloxane linkages. These linkages are formed through the hydrolysis and condensation of the chlorosilane groups, resulting in the formation of a stable silicon-oxygen-silicon network. This network imparts unique properties to the modified materials, such as increased hydrophobicity, chemical resistance, and mechanical strength .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Chloro(dimethyl)octadecylsilane
  • Molecular Formula : C₂₀H₄₃ClSi
  • Molecular Weight : 347.094 g/mol
  • CAS Registry Number : 18643-08-8
  • Synonyms: Octadecyldimethylchlorosilane, Chlorodimethyloctadecylsilane .

Structural Features :
Dimethyloctadecylchlorosilane consists of a silicon atom bonded to:

  • One chlorine atom,
  • Two methyl groups (CH₃),
  • One octadecyl (C₁₈H₃₇) chain .
    The long alkyl chain confers hydrophobicity, making it ideal for surface modification applications, such as creating water-repellent coatings or functionalizing silica in chromatography .

Reactivity :
Like other chlorosilanes, it reacts vigorously with water or alcohols, releasing hydrochloric acid (HCl) and forming siloxane bonds. The steric bulk of the octadecyl group may slow hydrolysis compared to smaller chlorosilanes .

Comparison with Similar Chlorosilanes

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Substituents on Silicon Key Features
Dimethyloctadecylchlorosilane C₂₀H₄₃ClSi 347.094 2 CH₃, 1 Cl, 1 C₁₈H₃₇ Hydrophobic; used in surface treatments
Trimethylchlorosilane C₃H₉ClSi 120.65 3 CH₃, 1 Cl Small, volatile; silylating agent in organic synthesis
Dimethyl Dichlorosilane C₂H₆Cl₂Si 129.06 2 CH₃, 2 Cl Reactive cross-linker in silicones; moderate volatility
Methyltrichlorosilane CH₃Cl₃Si 149.48 1 CH₃, 3 Cl Highly reactive; precursor to silicones
Chlorodimethylvinylsilane C₄H₉ClSi 120.65 2 CH₃, 1 Cl, 1 vinyl (CH₂=CH–) Introduces vinyl groups in polymers

Hazard Profiles

Compound Hazards Exposure Limits (OELs) Protective Measures
Dimethyloctadecylchlorosilane Corrosive (skin/eye irritation); releases HCl on hydrolysis. Low volatility reduces inhalation risk . Not established Gloves, goggles, ventilation
Trimethylchlorosilane Mutagenic potential; corrosive. High volatility increases inhalation risk . Not established Respiratory protection; avoid skin contact
Dimethyl Dichlorosilane Severe skin burns; reacts violently with water . Not established Full-face shield, acid-resistant gloves
Methyltrichlorosilane Highly toxic; fatal if inhaled. Releases large amounts of HCl . Not established Closed systems; emergency showers

Research Findings and Industrial Relevance

  • Dimethyloctadecylchlorosilane is preferred in chromatography for its ability to create non-polar stationary phases, outperforming shorter-chain analogs like trimethylchlorosilane in separating hydrophobic analytes .
  • Trimethylchlorosilane is more cost-effective for small-scale derivatization but lacks the durability of octadecyl-modified surfaces .
  • Methyltrichlorosilane is critical in industrial silicone production but requires stringent safety protocols due to its high reactivity .

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